Methyl 2-(3-(4-fluorophenyl)cyclobutyl)acetate
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Overview
Description
Methyl 2-(3-(4-fluorophenyl)cyclobutyl)acetate is an organic compound with the molecular formula C13H15FO2 and a molecular weight of 222.26 g/mol . This compound is characterized by the presence of a cyclobutyl ring substituted with a 4-fluorophenyl group and an acetate ester functional group. It is primarily used in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-(4-fluorophenyl)cyclobutyl)acetate typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a involving appropriate precursors.
Introduction of the 4-Fluorophenyl Group: The 4-fluorophenyl group is introduced via a using a boron reagent and a palladium catalyst.
Esterification: The final step involves the esterification of the cyclobutyl ring with acetic acid or its derivatives to form the acetate ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-(4-fluorophenyl)cyclobutyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are employed for substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Phenyl derivatives with different substituents.
Scientific Research Applications
Methyl 2-(3-(4-fluorophenyl)cyclobutyl)acetate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(3-(4-fluorophenyl)cyclobutyl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(4-fluorophenyl)acetate: Similar structure but lacks the cyclobutyl ring.
Methyl 2-(3-phenylcyclobutyl)acetate: Similar structure but lacks the fluorine atom on the phenyl ring.
Uniqueness
Methyl 2-(3-(4-fluorophenyl)cyclobutyl)acetate is unique due to the presence of both the cyclobutyl ring and the 4-fluorophenyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C13H15FO2 |
---|---|
Molecular Weight |
222.25 g/mol |
IUPAC Name |
methyl 2-[3-(4-fluorophenyl)cyclobutyl]acetate |
InChI |
InChI=1S/C13H15FO2/c1-16-13(15)8-9-6-11(7-9)10-2-4-12(14)5-3-10/h2-5,9,11H,6-8H2,1H3 |
InChI Key |
OSIICPXEAILNMZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1CC(C1)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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